molecular formula C24H24Cl2N4O2 B11108240 N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide

N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide

Cat. No.: B11108240
M. Wt: 471.4 g/mol
InChI Key: FMKOHZHMZGFVJE-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide is a complex organic compound that features a combination of aromatic rings, hydrazide, and diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide typically involves multiple steps:

    Formation of the intermediate: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with 4-(diethylamino)phenol to form 2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenol.

    Condensation reaction: The intermediate is then reacted with pyridine-3-carbohydrazide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N’-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its structural features that are common in pharmacologically active compounds.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe or marker in various biological assays.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[(2,6-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]nicotinohydrazide
  • N’-[(E)-{4-(dimethylamino)phenyl}methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-{4-(diethylamino)phenyl}methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide is unique due to the presence of both 2,4-dichlorobenzyl and pyridine-3-carbohydrazide moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24Cl2N4O2

Molecular Weight

471.4 g/mol

IUPAC Name

N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C24H24Cl2N4O2/c1-3-30(4-2)21-10-8-17(15-28-29-24(31)18-6-5-11-27-14-18)23(13-21)32-16-19-7-9-20(25)12-22(19)26/h5-15H,3-4,16H2,1-2H3,(H,29,31)/b28-15+

InChI Key

FMKOHZHMZGFVJE-RWPZCVJISA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.